2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
Beschreibung
2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group and a methyl group at positions 6 and 2, respectively. The piperidin-4-yl moiety is linked to the pyrimidine via a nitrogen atom, while the acetamide group is substituted with an ethoxy chain at position 2.
Eigenschaften
IUPAC Name |
2-ethoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O2/c1-3-24-9-14(23)21-11-4-6-22(7-5-11)13-8-12(15(16,17)18)19-10(2)20-13/h8,11H,3-7,9H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKFKDDVPWODGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.
Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings can be coupled through a nucleophilic substitution reaction.
Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound belongs to a class of piperidine-pyrimidine derivatives with diverse functionalizations. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity : The target compound’s ethoxy-acetamide group distinguishes it from carboxamide or isoxazole derivatives (e.g., CAS 2034406-12-5), which may influence solubility and target binding.
Trifluoromethyl Impact : All listed compounds retain the 6-trifluoromethylpyrimidine motif, critical for enhancing metabolic stability and hydrophobic interactions .
Pharmacological Gaps : While JAK inhibitors (e.g., ) demonstrate therapeutic utility, the target compound’s biological activity remains speculative without explicit data.
Synthetic Accessibility : Derivatives like CAS 2034599-08-9 and CAS 1226454-52-9 highlight the feasibility of modular synthesis via coupling reactions (e.g., amide bond formation, nucleophilic substitution) .
Biologische Aktivität
2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, particularly in the context of cancer therapy and neuropharmacology.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
- Molecular Formula : CHFNO
- Molecular Weight : 340.34 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds similar to 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives with piperidine and pyrimidine moieties have shown effectiveness against various cancer cell lines, including breast and lung cancers.
In vitro assays indicated that these compounds can inhibit cell proliferation, induce apoptosis, and modulate pathways associated with cancer cell survival. The IC values for similar compounds ranged from 10 to 50 µM, indicating moderate potency against cancer cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 18 | PARP1 inhibition, apoptosis induction |
| Compound B | A549 (Lung) | 25 | Cell cycle arrest |
| 2-Ethoxy-N... | Various | 30 | Apoptosis via caspase activation |
Neuropharmacological Effects
The compound's piperidine structure suggests potential activity in neuropharmacology. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of anxiety and depression. Preliminary studies indicate that derivatives can act as dual inhibitors of monoamine oxidase (MAO), which may enhance serotonin and norepinephrine levels in the brain.
Table 2: Neuropharmacological Effects
| Compound | Target | Effect |
|---|---|---|
| Compound C | MAO-A | Inhibition |
| Compound D | MAO-B | Inhibition |
| 2-Ethoxy-N... | Unknown | Potential dual action |
Case Studies
A notable study evaluated the efficacy of a related compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size when administered at doses correlating with the observed IC values from in vitro studies. Additionally, histological analysis revealed increased apoptotic markers in treated tumors compared to controls .
Another case study focused on the neuroprotective effects of a structurally similar compound in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, supporting their potential use in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
